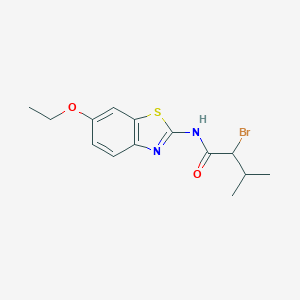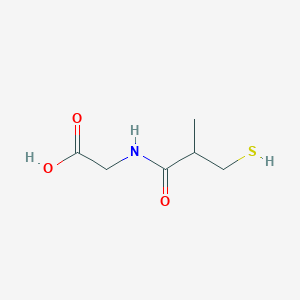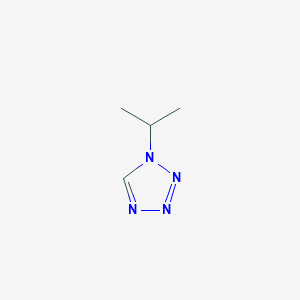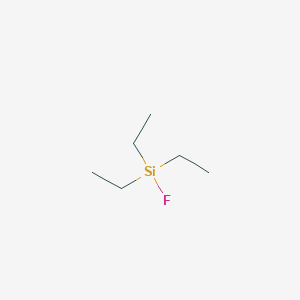
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide, also known as BMB, is a chemical compound that has been studied for its potential use in scientific research. BMB is a derivative of benzothiazole and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II, which is involved in DNA replication and repair. This compound has also been found to induce the expression of certain genes, including p53, which is a tumor suppressor gene. In addition, this compound has been found to have anti-inflammatory properties and has been shown to inhibit the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound is also relatively inexpensive compared to other compounds used in medicinal chemistry research. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has limited bioavailability, which can make it difficult to study its effects in vivo.
Orientations Futures
There are several future directions for research on 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide. One area of research is the development of new synthetic methods for this compound that can improve its solubility and bioavailability. Another area of research is the study of this compound's effects on different types of cancer cells and viruses. Additionally, this compound's potential as a fluorescent probe for metal ions could be further explored. Overall, this compound has great potential for use in scientific research and further studies are needed to fully understand its biological activities.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide involves the reaction of 6-ethoxy-2-mercaptobenzothiazole with 3-methyl-2-butanone and bromine. The reaction takes place in the presence of a base such as sodium hydroxide and is carried out under reflux conditions. The resulting product is then purified through recrystallization to obtain this compound in a pure form.
Applications De Recherche Scientifique
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been found to have various biological activities, including antitumor, antiviral, and antibacterial properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
100884-89-7 |
|---|---|
Formule moléculaire |
C14H17BrN2O2S |
Poids moléculaire |
357.27 g/mol |
Nom IUPAC |
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C14H17BrN2O2S/c1-4-19-9-5-6-10-11(7-9)20-14(16-10)17-13(18)12(15)8(2)3/h5-8,12H,4H2,1-3H3,(H,16,17,18) |
Clé InChI |
AKSPKPBNKGAPIS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C(C)C)Br |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)








